An In-depth Technical Guide to the Chemical Properties of 2-[(Diethylamino)methyl]-4-methoxyphenol
An In-depth Technical Guide to the Chemical Properties of 2-[(Diethylamino)methyl]-4-methoxyphenol
Introduction
2-[(Diethylamino)methyl]-4-methoxyphenol, a substituted aminophenol, belongs to a class of compounds known as Mannich bases. These compounds are characterized by a β-amino-carbonyl structure, though in the case of phenolic Mannich bases, the carbonyl is part of the aromatic phenol system. The synthesis of such molecules is of significant interest to researchers in medicinal chemistry and drug development due to their potential as scaffolds for a variety of biologically active agents. The presence of a hydrophilic diethylaminomethyl group and a lipophilic methoxyphenol moiety imparts a unique physicochemical profile that can be exploited in the design of novel therapeutics. Secondary amines, such as the diethylamino group in this compound, are integral components in many pharmaceuticals, including antidepressants and analgesics[1][2].
This technical guide provides a comprehensive overview of the chemical properties, synthesis, characterization, and potential applications of 2-[(Diethylamino)methyl]-4-methoxyphenol, with a focus on providing practical insights for researchers and drug development professionals.
Physicochemical Properties
The physicochemical properties of 2-[(Diethylamino)methyl]-4-methoxyphenol are crucial for its handling, formulation, and biological activity. While specific experimental data for this compound is not extensively reported, its properties can be reliably inferred from its constituent functional groups and data from closely related analogs.
| Property | Predicted/Estimated Value | Basis for Estimation |
| Molecular Formula | C₁₂H₁₉NO₂ | Based on chemical structure. |
| Molecular Weight | 209.28 g/mol | Calculated from the molecular formula. |
| Appearance | Colorless to pale yellow oil or low-melting solid | Based on the physical state of similar phenolic Mannich bases and guaiacol[3]. |
| Boiling Point | Not available; expected to be >200 °C at atmospheric pressure | High boiling points are characteristic of phenolic compounds with similar molecular weights. |
| Melting Point | Not available; likely a low-melting solid or viscous oil | Guaiacol, a precursor, has a melting point of 28-32 °C[4]. The addition of the aminomethyl group may alter this. |
| Solubility | Slightly soluble in water; soluble in organic solvents (e.g., ethanol, methanol, dichloromethane, acetone) and aqueous acidic solutions. | The phenolic hydroxyl group provides some water solubility, which is enhanced by the amine's ability to be protonated in acidic media. The aromatic ring and alkyl groups contribute to solubility in organic solvents. |
| pKa | Phenolic OH: ~10; Diethylamino group (conjugate acid): ~9-10 | Based on typical pKa values for phenols and protonated tertiary amines. |
Synthesis and Purification
The most direct and widely employed method for the synthesis of 2-[(Diethylamino)methyl]-4-methoxyphenol is the Mannich reaction. This three-component condensation reaction involves an active acidic hydrogen compound (guaiacol), formaldehyde, and a secondary amine (diethylamine)[5].
Reaction Principle
The Mannich reaction proceeds via the formation of an electrophilic N,N-diethyliminium ion from the reaction of diethylamine and formaldehyde. This iminium ion is then attacked by the electron-rich aromatic ring of guaiacol (2-methoxyphenol), which acts as the nucleophile. The substitution occurs preferentially at the position ortho to the hydroxyl group, which is activated by the electron-donating nature of the hydroxyl and methoxy groups.
Caption: General workflow of the Mannich reaction for the synthesis of 2-[(Diethylamino)methyl]-4-methoxyphenol.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the aminomethylation of phenols.
Materials:
-
Guaiacol (2-methoxyphenol)
-
Diethylamine
-
Formaldehyde (37% aqueous solution)
-
Ethanol (or other suitable solvent)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Dichloromethane (or other suitable extraction solvent)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Deionized water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve guaiacol (1.0 equivalent) in ethanol.
-
Addition of Reagents: To the stirred solution, add diethylamine (1.1 equivalents) followed by the slow, dropwise addition of aqueous formaldehyde (1.1 equivalents) while maintaining the temperature below 20°C using an ice bath.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Acidify the reaction mixture with dilute HCl to a pH of ~2. This will protonate the product, making it water-soluble and allowing for the removal of non-basic impurities.
-
Wash the acidic aqueous solution with dichloromethane to remove any unreacted guaiacol and non-basic byproducts.
-
Basify the aqueous layer with a cold solution of NaOH to a pH of ~10-11, which deprotonates the product, causing it to separate as an oil or solid.
-
-
Extraction and Drying: Extract the product from the basic aqueous solution with three portions of dichloromethane. Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product. Further purification can be achieved by vacuum distillation or column chromatography on silica gel.
Spectroscopic Characterization
The structure of 2-[(Diethylamino)methyl]-4-methoxyphenol can be unequivocally confirmed through a combination of spectroscopic techniques. The following are expected spectral data based on the analysis of similar compounds[2].
¹H NMR Spectroscopy
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Aromatic Protons (Ar-H): Three signals in the range of δ 6.7-7.0 ppm, corresponding to the three protons on the aromatic ring. The substitution pattern will lead to characteristic splitting patterns (e.g., a doublet, a doublet of doublets, and a doublet).
-
Methoxy Protons (-OCH₃): A singlet at approximately δ 3.8 ppm, integrating to three protons.
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Methylene Protons (-CH₂-N): A singlet or a pair of doublets (if diastereotopic) around δ 3.6-3.8 ppm, integrating to two protons.
-
Ethyl Protons (-N(CH₂CH₃)₂): A quartet at approximately δ 2.5-2.7 ppm (integrating to four protons) and a triplet at around δ 1.0-1.2 ppm (integrating to six protons).
-
Phenolic Proton (-OH): A broad singlet that can appear over a wide range (δ 4-10 ppm) and is exchangeable with D₂O.
¹³C NMR Spectroscopy
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Aromatic Carbons (Ar-C): Six signals in the aromatic region (δ 110-160 ppm). The carbons attached to the oxygen atoms (C-OH and C-OCH₃) will be the most downfield.
-
Methoxy Carbon (-OCH₃): A signal around δ 55-56 ppm[6].
-
Methylene Carbon (-CH₂-N): A signal in the range of δ 50-60 ppm.
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Ethyl Carbons (-N(CH₂CH₃)₂): Two signals, one around δ 45-50 ppm for the methylene carbons and another around δ 10-15 ppm for the methyl carbons.
Infrared (IR) Spectroscopy
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O-H Stretch (Phenolic): A broad band in the region of 3200-3600 cm⁻¹.
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C-H Stretch (Aromatic and Aliphatic): Signals between 2800-3100 cm⁻¹.
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C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.
-
C-O Stretch (Phenolic and Ether): Strong absorptions in the 1200-1260 cm⁻¹ range.
-
C-N Stretch: A signal in the 1000-1250 cm⁻¹ region.
Mass Spectrometry (MS)
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Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 209.28).
-
Fragmentation Pattern: A characteristic fragmentation would be the loss of an ethyl group or cleavage of the benzylic C-C bond, leading to a prominent fragment corresponding to the resonance-stabilized benzylic cation.
Potential Applications in Drug Development
Phenolic Mannich bases are versatile intermediates in the synthesis of more complex molecules with a wide range of biological activities.
-
Precursor for Novel Therapeutics: The presence of the phenolic hydroxyl and the tertiary amine allows for further chemical modifications to generate a library of derivatives for screening against various biological targets.
-
Antioxidant Properties: Phenolic compounds are known for their antioxidant activity, which is relevant in the context of diseases associated with oxidative stress[7].
-
Analgesic and Antidepressant Scaffolds: The structural motif of an aminomethyl group attached to an aromatic ring is found in several centrally acting drugs, suggesting that derivatives of 2-[(diethylamino)methyl]-4-methoxyphenol could be explored for their potential as analgesics or antidepressants[2][8].
-
Antimicrobial Agents: Mannich bases have been reported to possess antimicrobial and antifungal activities.
Caption: Potential pathways for the application of 2-[(Diethylamino)methyl]-4-methoxyphenol in drug development.
Safety and Handling
While specific toxicity data for 2-[(Diethylamino)methyl]-4-methoxyphenol is not available, precautions should be taken based on the properties of its constituent functional groups and related compounds.
-
General Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Hazards:
-
Skin and Eye Irritation: Phenolic compounds and amines can be irritating to the skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Toxicity: Harmful if swallowed or inhaled. Acute toxicity is a potential concern with aminophenols.
-
-
Storage: Store in a tightly closed container in a cool, dry place away from oxidizing agents.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
2-[(Diethylamino)methyl]-4-methoxyphenol is a readily accessible Mannich base with significant potential as a building block in medicinal chemistry. Its synthesis via the Mannich reaction is straightforward, and its structure can be reliably characterized using standard spectroscopic methods. While direct biological data is sparse, the known activities of related compounds suggest that derivatives of this molecule could exhibit valuable pharmacological properties, making it a target of interest for further investigation by researchers and drug development professionals.
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![Reaction scheme for the synthesis of 2-[(Diethylamino)methyl]-4-methoxyphenol](httpshttps://i.imgur.com/v8t5f4z.png)
